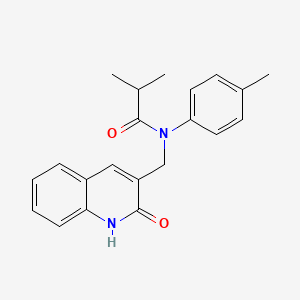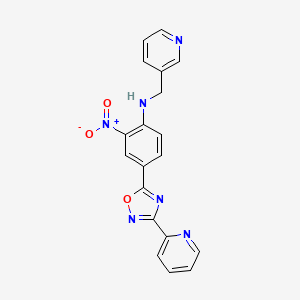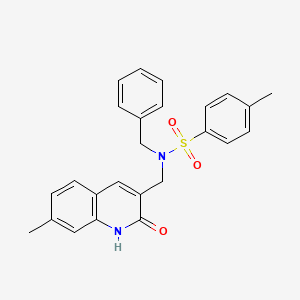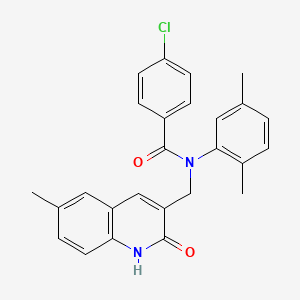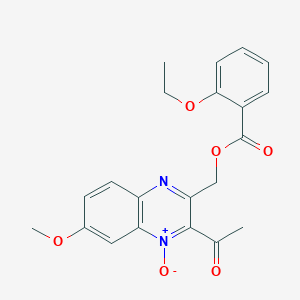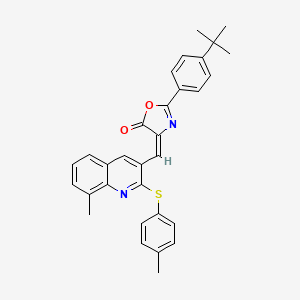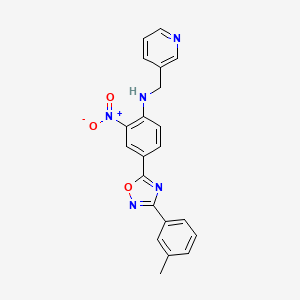
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA synthesis and inducing cell cycle arrest in cancer cells. It may also act by inhibiting the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. It has also been found to possess cytotoxic activity against cancer cells. Moreover, this compound has been shown to possess anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its diverse biological activities. This compound can be used in various assays to investigate its antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be taken when handling this compound in lab experiments.
Future Directions
There are several future directions for the research on 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One of the potential applications of this compound is in the development of novel antimicrobial and antifungal agents. Moreover, this compound can be further investigated for its anti-inflammatory and analgesic properties. Additionally, this compound can be explored for its potential use as a fluorescent probe for detecting metal ions. Further studies can also be conducted to investigate the toxicity and safety of this compound for potential therapeutic use.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has diverse biological activities and potential applications in various fields. Further research is needed to fully understand the mechanism of action and explore the potential therapeutic uses of this compound.
Synthesis Methods
The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of nitric acid and sulfuric acid. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon, leading to the formation of this compound.
Scientific Research Applications
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been shown to possess anti-inflammatory and analgesic properties. Moreover, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-4-2-6-16(10-14)20-24-21(29-25-20)17-7-8-18(19(11-17)26(27)28)23-13-15-5-3-9-22-12-15/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDDOIVZCTIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

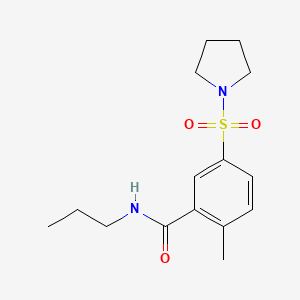
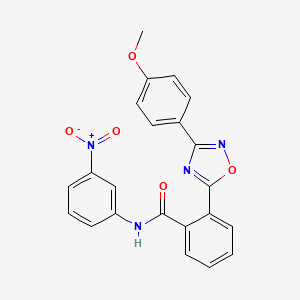
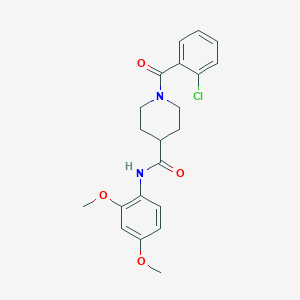
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

